molecular formula C15H23ClO2S B14502093 2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride CAS No. 63877-52-1

2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B14502093
CAS No.: 63877-52-1
M. Wt: 302.9 g/mol
InChI Key: GOKUVYNMCFCRME-UHFFFAOYSA-N
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Description

2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,5-Tri(propan-2-yl)benzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other electrophiles.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.

    Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfides.

    Oxidation and Reduction: Sulfonic acids and sulfides.

Scientific Research Applications

2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides, sulfonate esters, or sulfides. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of stable covalent bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in various chemical syntheses and industrial applications.

Properties

CAS No.

63877-52-1

Molecular Formula

C15H23ClO2S

Molecular Weight

302.9 g/mol

IUPAC Name

2,4,5-tri(propan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C15H23ClO2S/c1-9(2)12-7-14(11(5)6)15(19(16,17)18)8-13(12)10(3)4/h7-11H,1-6H3

InChI Key

GOKUVYNMCFCRME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1C(C)C)S(=O)(=O)Cl)C(C)C

Origin of Product

United States

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